molecular formula C13H12ClNO2 B2707319 N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 56776-57-9

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2707319
CAS No.: 56776-57-9
M. Wt: 249.69
InChI Key: YDAGKTKSJUWDDP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .

Comparison with Similar Compounds

Uniqueness: N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its furan ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities .

Biological Activity

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring and a chlorophenyl group, which contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available furan derivatives and chlorophenyl amines.
  • Reaction Conditions : Optimizing conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
  • Purification : Common techniques include recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. These properties are hypothesized to arise from the compound's ability to interact with microbial enzymes or receptors, potentially inhibiting their function.

Anticancer Potential

Research has hinted at possible anticancer activities associated with this compound. The presence of the chlorophenyl moiety may enhance its ability to interact with cancer cell pathways. However, specific mechanisms remain to be fully elucidated.

While detailed mechanisms are not yet well-defined, it is suggested that this compound may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. This modulation could lead to various biological effects, including apoptosis in cancer cells or inhibition of microbial growth.

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

These results suggest that the compound possesses significant antibacterial properties, warranting further investigation into its therapeutic potential.

Study 2: Anticancer Activity Assessment

In vitro studies were conducted to assess the anticancer activity of this compound against human cancer cell lines (e.g., HepG2 and A549). The half-maximal inhibitory concentration (IC50) values were measured:

Cancer Cell LineIC50 (µM)
HepG215
A54920

These findings indicate that the compound may have selective cytotoxicity towards certain cancer cell lines, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-6-12(9(2)17-8)13(16)15-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGKTKSJUWDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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